molecular formula C24H19N3O B13751972 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole CAS No. 1019335-86-4

1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole

Cat. No.: B13751972
CAS No.: 1019335-86-4
M. Wt: 365.4 g/mol
InChI Key: HJVOAUUHUXDTRS-UHFFFAOYSA-N
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Description

1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole ( 1019335-86-4) is a specialized chemical compound with a molecular formula of C24H19N3O and a molecular weight of 365.44 g/mol . This complex organic molecule features a 1,2,3-triazole ring linked to both a phenyl group and a functionalized anthracene system, the latter containing a hydroxymethyl group that enhances its polarity and potential for further synthetic modification. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, known for its stability and ability to engage in hydrogen bonding and dipole-dipole interactions . Researchers utilize such triazole-containing hybrids in various applications, including the development of novel pharmaceutical candidates, particularly in anticancer research where similar triazole derivatives have demonstrated potent activity against various cancer cell lines . The anthracene moiety provides a rigid, planar aromatic structure that can be valuable in supramolecular chemistry and for developing fluorescent probes or functional materials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified laboratory professionals only. For optimal stability, store this compound in a refrigerator at 2-8°C .

Properties

CAS No.

1019335-86-4

Molecular Formula

C24H19N3O

Molecular Weight

365.4 g/mol

IUPAC Name

[10-[(4-phenyltriazol-1-yl)methyl]anthracen-9-yl]methanol

InChI

InChI=1S/C24H19N3O/c28-16-23-20-12-6-4-10-18(20)22(19-11-5-7-13-21(19)23)14-27-15-24(25-26-27)17-8-2-1-3-9-17/h1-13,15,28H,14,16H2

InChI Key

HJVOAUUHUXDTRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)CC3=C4C=CC=CC4=C(C5=CC=CC=C53)CO

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-triazole

General Synthetic Strategy

The synthesis of 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-triazole typically involves two key steps:

The anthracene derivative bearing an appropriate leaving group (e.g., bromomethyl or chloromethyl at the 9-position) is reacted with an azide or alkyne counterpart to form the triazole ring through Huisgen 1,3-dipolar cycloaddition.

Specific Synthetic Route

Preparation of 10-Hydroxymethyl-anthracen-9-ylmethyl Intermediate
  • The anthracene core is first functionalized at the 9-position with a methyl group bearing a hydroxymethyl substituent at the 10-position.
  • This can be achieved by selective oxidation or hydroxymethylation of the anthracene methyl group using reagents such as formaldehyde under acidic or basic conditions.
Formation of the 1,2,3-Triazole Ring
  • The key step involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction.
  • The anthracenylmethyl derivative bearing an azide or alkyne group is reacted with the complementary alkyne or azide substituted with a phenyl group.
  • Typical catalysts include CuSO4 with sodium ascorbate or CuI in solvents such as tetrahydrofuran (THF), water, or their mixtures.
  • Reaction temperatures range from room temperature to 80–85°C, with reaction times varying from several hours to overnight.

Representative Reaction Conditions and Yields

Step Reactants Catalyst/Conditions Solvent Temperature Time Yield (%)
Hydroxymethylation of anthracene methyl group Anthracene methyl derivative + formaldehyde Acidic/basic catalysis Aqueous or organic solvent RT to 50°C Several hours 70–85% (reported in analogous anthracene functionalizations)
CuAAC cycloaddition Anthracenylmethyl azide + phenylacetylene CuSO4 + sodium ascorbate or CuI THF:H2O (3:1) 80–85°C 10–12 h 82–91% (based on similar triazole syntheses)

These yields and conditions are consistent with those reported for related 1,4-disubstituted 1,2,3-triazoles, including anthracenylmethyl derivatives.

Alternative Synthetic Approaches

  • Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields in triazole formation. For example, microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving yields up to 95%.
  • Solvent-free conditions have also been explored for greener synthesis of 1,2,3-triazoles, utilizing copper catalysts under neat conditions or with minimal solvent, achieving high yields and purity.

Analytical Characterization and Purity Assessment

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the formation of the triazole ring and the presence of the hydroxymethyl group.
  • Infrared (IR) spectroscopy shows characteristic absorption bands for triazole N–N stretches and hydroxyl groups.
  • Melting point analysis and mass spectrometry are used to confirm compound identity and purity.
  • Reported data for similar compounds show melting points in the range of 110–140°C and clear spectroscopic signatures consistent with the proposed structure.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages Typical Yield (%) Reference
Conventional CuAAC in THF:H2O Copper-catalyzed azide-alkyne cycloaddition at 80–85°C, 10–12 h Well-established, high selectivity Longer reaction time 82–91
Microwave-assisted CuAAC Same reaction under microwave irradiation, 4–6 min Rapid, higher yields, energy-efficient Requires microwave reactor 90–98
Solvent-free CuAAC Copper catalyst, neat conditions Green chemistry, minimal solvent use Catalyst recovery may be challenging 80–99

Chemical Reactions Analysis

Types of Reactions: 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Formation of 1-(10-Carboxyanthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole.

    Reduction: Formation of 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1,2-dihydro-1H-[1,2,3]triazole.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds similar to 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole exhibit promising anticancer properties. The triazole ring is known for its ability to interact with various biological targets, potentially inhibiting tumor growth through multiple mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that derivatives of triazoles can effectively target cancer cells while sparing normal cells .

Antimicrobial Properties : The compound's structural features may also confer antimicrobial activity. Triazoles are recognized for their antifungal properties, and similar compounds have been explored for their efficacy against bacterial infections. The hydroxymethyl group may enhance interaction with microbial enzymes or receptors, leading to increased antimicrobial potency .

Materials Science Applications

Fluorescent Materials : The anthracene moiety in the compound is well-known for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. Research into the photophysical behavior of triazole derivatives has highlighted their potential as efficient light-emitting materials due to their ability to undergo efficient energy transfer processes .

Polymer Science : Incorporating this compound into polymer matrices can improve the mechanical and thermal properties of the resulting materials. The compound can act as a crosslinking agent or a functional additive that enhances the thermal stability and mechanical strength of polymers used in various applications .

Case Study 1: Anticancer Research

A study investigated the anticancer effects of triazole derivatives on various cancer cell lines. Results showed that compounds with similar structures significantly inhibited cell proliferation and induced apoptosis in breast cancer cells. This suggests that this compound may have similar effects due to its structural analogies .

Case Study 2: Photophysical Properties

Research on anthracene-based compounds demonstrated their utility in OLED technology. A derivative incorporating a triazole unit was synthesized and characterized for its luminous efficiency and stability under operational conditions. Findings indicated that the integration of triazole enhanced the charge transport properties of the material, making it a candidate for next-generation OLED applications .

Mechanism of Action

The mechanism of action of 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various effects. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Data Table: Key Comparators

Compound Name Key Substituents Biological Activity IC50/EC50 Reference
1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole Anthracene, hydroxymethyl, phenyl Not reported N/A
1-(3,4,5-Trimethoxyphenyl)-5-(3-amino-4-methoxyphenyl)-1,2,3-triazole (16) Trimethoxyphenyl, aminomethoxyphenyl Tubulin polymerization inhibition 4.5 µM
10-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methoxyacridin-9-one Acridone, chlorobenzyl, methoxy AChE inhibition 7.31 µM
Erlotinib-1,2,3-triazole derivatives Erlotinib core, triazole IDO1 inhibition Not quantified
9-(Triazolylmethyl)-9H-carbazole Carbazole, dihydrooxazole, triazole Structural/fluorescence applications N/A

Research Findings and Discussion

  • Target Compound’s Potential: The anthracene-triazole hybrid may exhibit fluorescence or intercalation properties, similar to carbazole-triazole systems . Its hydroxymethyl group could enhance solubility, a critical factor in drug design.
  • Activity Gaps: Unlike CA-1 analogs or acridone-triazoles, the target compound’s biological activity remains uncharacterized.
  • Synthetic Robustness : CuAAC ensures reliable synthesis, as demonstrated for analogs like 9b , though recrystallization (e.g., from dimethylformamide) may optimize purity .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(10-hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. Key steps include:

  • Reacting an anthracene-derived alkyne (e.g., 9-(prop-2-ynyl)-9H-anthracene) with an azide precursor (e.g., benzyl azide) under Cu(I) catalysis in toluene or aqueous/organic biphasic systems .
  • Optimizing reaction time (4–12 hours) and temperature (reflux conditions) to achieve yields >70% .
  • Purification via column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., anthracene protons at δ 7.5–8.5 ppm, triazole protons at δ 7.2–7.6 ppm). 2D ¹H-¹⁵N HMBC confirms triazole connectivity .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., m/z 423.18 [M+H]⁺) .
  • X-ray Crystallography : SHELXL/SHELXS software refines crystal structures, revealing steric effects from the bulky anthracene group .

Advanced Research Questions

Q. What computational methods are used to predict the photophysical properties of this triazole-anthracene hybrid?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study conjugation between the anthracene π-system and triazole ring, which enhances fluorescence quantum yield .
  • TD-DFT : Predicts absorption/emission spectra; anthracene-triazole hybrids typically show λmax ~350–400 nm .
  • Molecular Docking : Screens interactions with biological targets (e.g., DNA intercalation due to planar anthracene) .

Q. How do steric and electronic effects influence regioselectivity in its synthesis?

  • Steric Hindrance : Bulky anthracene substituents favor 1,4-triazole regioisomers over 1,5-products (confirmed by X-ray data) .
  • Electronic Effects : Electron-withdrawing groups on the azide (e.g., nitro) reduce reaction efficiency by destabilizing the transition state .
  • Catalyst Optimization : Cu(I) sources (e.g., CuBr(PPh3)3) improve regioselectivity compared to CuSO4/sodium ascorbate .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • Antimycobacterial Activity : Derivatives show IC50 values ranging from 0.5–50 µM against M. tuberculosis H37Rv. Discrepancies arise from substituent polarity (e.g., hydroxymethyl vs. phenyl groups) .
  • Toxicity vs. Efficacy : Hydrophobic anthracene moieties improve membrane permeability but increase cytotoxicity (HEK293 cell assays recommended) .
  • Standardization : Use WHO-recommended protocols for MIC determination to harmonize data .

Q. How can synthesis yields be improved for derivatives with electron-deficient azides?

  • Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves yields by 15–20% .
  • Solvent Optimization : DMF increases azide solubility but may require post-reaction copper removal via ammonia washes .
  • Azide Precursor Design : Electron-deficient aryl azides (e.g., 4-nitrobenzyl azide) require higher catalyst loading (20 mol% Cu(I)) .

Methodological Challenges and Solutions

Q. Why does Cu(I) contamination persist in final products, and how is it mitigated?

  • Issue : Residual Cu(I) quenches fluorescence in photophysical studies .
  • Solutions :
  • Pass crude products through a silica gel column with EDTA-treated mobile phase.
  • Use chelating resins (e.g., Chelex 100) during purification .

Q. How are crystallographic disorders in anthracene-triazole derivatives resolved?

  • SHELX Refinement : Apply PART instructions to model disordered anthracene moieties .
  • Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K for high-resolution datasets) .

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